molecular formula C11H8N2O4S B14580064 Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- CAS No. 61200-50-8

Thiophene, 2-(2,4-dinitrophenyl)-5-methyl-

Cat. No.: B14580064
CAS No.: 61200-50-8
M. Wt: 264.26 g/mol
InChI Key: CGQNTGXIVLYPFX-UHFFFAOYSA-N
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Description

Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable thiophene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- involves its interaction with molecular targets through its nitro and thiophene groups. These interactions can lead to the disruption of cellular processes, such as oxidative phosphorylation, by uncoupling electron transport chains in mitochondria. This results in the generation of reactive oxygen species and subsequent cellular damage .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares the nitro groups and has similar uncoupling properties.

    Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2,5-dimethylthiophene share the thiophene ring structure.

Properties

CAS No.

61200-50-8

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-5-methylthiophene

InChI

InChI=1S/C11H8N2O4S/c1-7-2-5-11(18-7)9-4-3-8(12(14)15)6-10(9)13(16)17/h2-6H,1H3

InChI Key

CGQNTGXIVLYPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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